molecular formula C12H10N2O5 B3868037 5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione CAS No. 5567-70-4

5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione

Cat. No.: B3868037
CAS No.: 5567-70-4
M. Wt: 262.22 g/mol
InChI Key: BZXMJGKFAKXQDA-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde and pyrimidine-2,4,6-trione. Schiff bases are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and pyrimidine-2,4,6-trione. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of fluorescent materials and sensors.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that exhibit biological activities. For instance, its anticancer activity is attributed to its ability to induce apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and enzyme function .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methoxybenzylidene derivatives: These compounds share a similar structure but with a bromine atom substituent.

    2-Hydroxy-3-methoxybenzylidene derivatives: Compounds with variations in the substituents on the benzylidene moiety.

    Pyrimidine-2,4,6-trione derivatives: Compounds with different substituents on the pyrimidine ring.

Uniqueness

5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit diverse biological activities makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-19-8-4-2-3-6(9(8)15)5-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXMJGKFAKXQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416959
Record name NSC96989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5567-70-4
Record name NSC96989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione

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